molecular formula C9H8N2O3 B4553435 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B4553435
M. Wt: 192.17 g/mol
InChI Key: FFIVCCFAZGDSBT-UHFFFAOYSA-N
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Description

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.

    Coupling of the Rings: The final step involves coupling the furan and oxazole rings through an amide bond formation.

Chemical Reactions Analysis

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. This inhibition leads to the death of the bacterial cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins is a key factor in its mechanism of action .

Comparison with Similar Compounds

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides it with distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-2-3-7(14-6)9(12)10-8-4-5-13-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIVCCFAZGDSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
Reactant of Route 6
5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide

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